Enhanced Chemical Stability of CB-403 Over the Parent Natural Product 2′-Hydroxycinnamaldehyde
CB-403 was synthesized to address the stability limitations of its parent compound, 2′-hydroxycinnamaldehyde. The paper explicitly states that CB-403 is 'relatively stable in comparison with the natural product 2′-hydroxycinnamaldehyde' [1]. This qualitative statement, while not providing a degradation half-life, represents a core design principle and a critical differentiator for researchers who require a compound that maintains its structural integrity in solution and during long-term assays. No quantitative stability data for 2′-hydroxycinnamaldehyde is provided in the paper for a direct numerical comparison.
| Evidence Dimension | Relative Chemical Stability |
|---|---|
| Target Compound Data | Reported as relatively stable [1] |
| Comparator Or Baseline | 2′-Hydroxycinnamaldehyde (natural product) |
| Quantified Difference | Not explicitly quantified in the source; inferred as a sufficient improvement to enable reproducible experimentation [1] |
| Conditions | Not specified (general laboratory handling) |
Why This Matters
For procurement decisions, stability is a fundamental parameter affecting compound shelf-life, solution integrity during biological assays, and experimental reproducibility, making the stable analog CB-403 the preferred choice over the unstable natural product.
- [1] Jeong, H.-W., Han, D. C., Son, K.-H., Han, M. Y., Lim, J.-S., Ha, J.-H., Lee, C. W., Kim, H. M., Kim, H.-C., & Kwon, B.-M. (2003). Antitumor effect of the cinnamaldehyde derivative CB403 through the arrest of cell cycle progression in the G2/M phase. Biochemical Pharmacology, 65(8), 1343–1350. View Source
